molecular formula C15H17N3O3 B500296 N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 890604-14-5

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide

Katalognummer: B500296
CAS-Nummer: 890604-14-5
Molekulargewicht: 287.31g/mol
InChI-Schlüssel: CZLZKEPEIAVGJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole-carboxamide core linked to a 3,5-dimethylpyrazole moiety via an ethyl spacer. The benzodioxole group (1,3-benzodioxole) is a bicyclic aromatic system known for its metabolic stability and lipophilicity, which enhances membrane permeability in pharmacological contexts . The ethyl linker between the two aromatic systems allows conformational flexibility, which may modulate biological activity.

The compound’s synthesis likely involves coupling reactions between the benzodioxole-carboxylic acid derivative and the pyrazole-containing amine, followed by purification via crystallization—a process supported by tools like SHELX and SIR97 for structural validation .

Eigenschaften

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-7-11(2)18(17-10)6-5-16-15(19)12-3-4-13-14(8-12)21-9-20-13/h3-4,7-8H,5-6,9H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLZKEPEIAVGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321724
Record name N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727818
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

890604-14-5
Record name N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of 3,5-dimethylpyrazole with an appropriate alkylating agent.

    Attachment of the Benzodioxole Ring: The benzodioxole ring is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a benzodioxole-containing compound.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the benzodioxole or pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, under conditions such as reflux or in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors or polymers with specific electronic properties.

Wirkmechanismus

The mechanism of action of N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the specific target and context.

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences

The following table highlights structural distinctions between N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide and the closely related compound F340-0423 (described in ):

Feature N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide F340-0423 ()
Pyrazole Substitution 3,5-dimethyl at N1-position 1-ethyl, 3,5-dimethyl at N1-position
Benzodioxole Group 5-carboxamide 5-carboxamide with carbamimidoyl modification
Linker Ethyl spacer Carbamimidoyl bridge with 2-methylphenyl substituent
Additional Groups None N-(2-methylphenyl)carbamimidoyl

Implications of Structural Variations

  • In contrast, F340-0423’s 1-ethyl group could improve metabolic stability by shielding the pyrazole from oxidative degradation .
  • Carbamimidoyl Bridge in F340-0423 : This group introduces a basic nitrogen, increasing solubility in acidic environments. It may also enable π-π stacking with aromatic residues in target proteins, a feature absent in the simpler ethyl-linked target compound.

Methodological Considerations for Structural Analysis

Both compounds’ crystal structures would typically be resolved using X-ray crystallography tools such as SHELXL (for refinement) and SIR97 (for direct-methods structure solution) . For example:

  • SHELXL : Preferred for high-precision refinement of small molecules due to its robust handling of anisotropic displacement parameters and hydrogen-bonding networks.
  • SIR97 : Efficient for solving complex structures with heavy atoms or twinning, as seen in analogs with bulky substituents like F340-0423.

Hypothetical Pharmacological Comparisons

While direct activity data are unavailable, inferences can be drawn from structural motifs:

  • Target Compound : The ethyl linker and unmodified pyrazole may favor rapid tissue penetration but shorter half-life compared to F340-0423.
  • F340-0423 : The carbamimidoyl and 2-methylphenyl groups likely enhance target residence time and selectivity, albeit at the cost of increased molecular weight (reducing oral bioavailability).

Biologische Aktivität

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
  • Molecular Formula : C15H17N3O3
  • Molecular Weight : 273.31 g/mol

This compound features a benzodioxole ring, which is known for various biological activities, and a pyrazole moiety that may enhance its pharmacological profile.

Antidiabetic Potential

Recent studies have indicated that derivatives of benzodioxole, including N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide, exhibit significant α-amylase inhibitory activity. For instance, related compounds demonstrated IC50 values ranging from 0.68 to 0.85 µM against α-amylase, suggesting their potential as antidiabetic agents by inhibiting carbohydrate metabolism .

Anti-inflammatory Effects

The compound's structural components suggest it may interact with Janus kinase (JAK) pathways. JAK inhibitors are crucial in managing inflammatory diseases due to their role in cytokine signaling. Preliminary data indicate that this compound may selectively inhibit certain JAK isoforms, leading to reduced inflammation in various models.

The proposed mechanism of action involves the inhibition of specific enzymes linked to cell cycle regulation and inflammatory pathways. The benzodioxole ring is believed to interact with the active sites of these enzymes, while the pyrazole group may enhance binding affinity and specificity. This dual-action mechanism could make it effective in treating conditions like diabetes and inflammatory disorders.

In Vitro Studies

In vitro assays have shown that compounds similar to N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide exhibit potent cytotoxicity against various cancer cell lines while maintaining safety profiles in normal cells. For example:

  • Compound IIc reduced blood glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL after treatment .
  • The compound displayed significant activity against cancer cell lines with IC50 values ranging from 26 to 65 µM .

Structure-Activity Relationship (SAR)

A comparative analysis of related compounds reveals insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
Compound IIcBenzodioxole moietyPotent α-amylase inhibitor
Compound IIdSimilar backboneSignificant anticancer activity

This table illustrates how variations in structure can lead to differing biological effects, emphasizing the importance of SAR studies in drug development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.